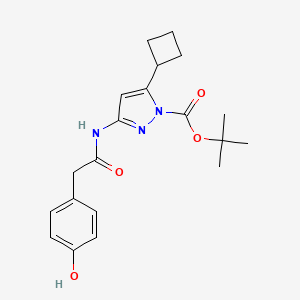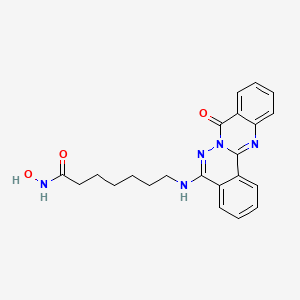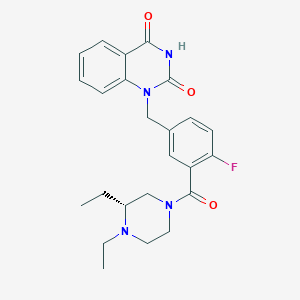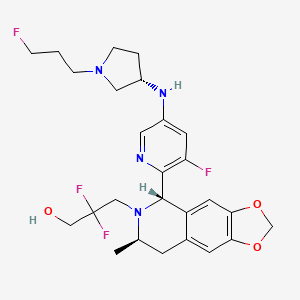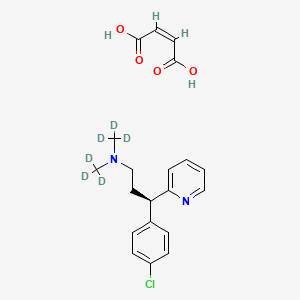
(R)-Chlorpheniramine-d6 Maleate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Chlorpheniramine-d6 (maleate): is a deuterated form of chlorpheniramine maleate, an antihistamine used to relieve allergy symptoms. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in the body without altering its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Chlorpheniramine-d6 (maleate) involves the deuteration of chlorpheniramine. This process typically includes the introduction of deuterium atoms into the chlorpheniramine molecule through a series of chemical reactions. The maleate salt is then formed by reacting the deuterated chlorpheniramine with maleic acid.
Industrial Production Methods: Industrial production of (-)-Chlorpheniramine-d6 (maleate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Chlorpheniramine-d6 (maleate) can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorpheniramine structure can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chlorpheniramine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of chlorpheniramine in the body.
Biology:
- Helps in studying the interaction of chlorpheniramine with biological targets, such as histamine receptors.
Medicine:
- Used in clinical research to evaluate the efficacy and safety of chlorpheniramine formulations.
Industry:
- Employed in the development of new antihistamine drugs and formulations.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Chlorpheniramine-d6 (maleate) exerts its effects by competing with histamine for the histamine H1 receptor. Once bound, it acts as an inverse agonist, reducing the activity of the H1 receptor. This leads to a decrease in symptoms such as itching, vasodilation, and capillary leakage, which are commonly associated with allergic reactions .
Comparaison Avec Des Composés Similaires
- Pheniramine
- Dexchlorpheniramine
- Brompheniramine
- Fluorpheniramine
Uniqueness: (-)-Chlorpheniramine-d6 (maleate) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in both research and clinical settings.
Propriétés
Formule moléculaire |
C20H23ClN2O4 |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1/i1D3,2D3; |
Clé InChI |
DBAKFASWICGISY-OXXLREAJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


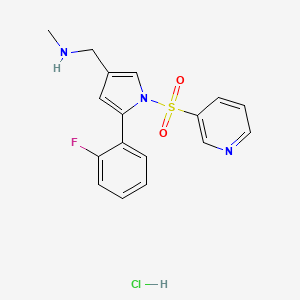


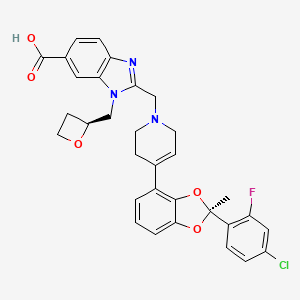

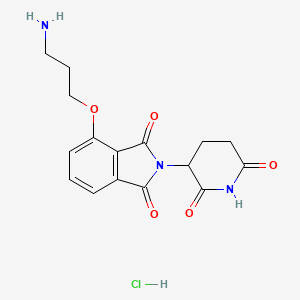
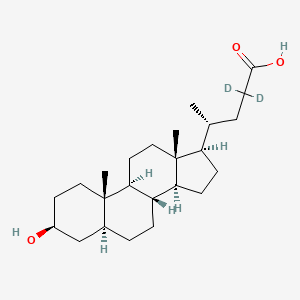
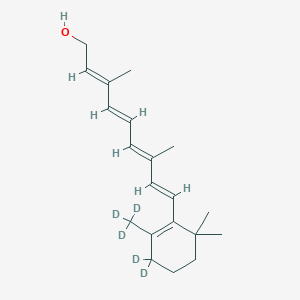
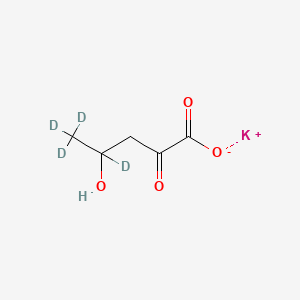
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
